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Compound of Interest

4-Chloro-2-methyl-5-
Compound Name:

nitrobenzonitrile
CAS No.: 178448-14-1

Cat. No.: B174096

Get Quote

Executive Summary

4-Chloro-2-methyl-5-nitrobenzonitrile (CAS: 112297-76-6) is a critical electrophilic building
block in the "Design-Make-Test" cycle of modern herbicide discovery.[1] Its trisubstituted
benzene core—featuring a halogen, a nitro group, and a nitrile handle—provides orthogonal
reactivity essential for synthesizing N-phenylphthalimide and N-phenyluracil herbicides (PPO
inhibitors).[1]

This guide details the compound's application as a precursor for 5-amino-4-chloro-2-
methylbenzonitrile, a key intermediate for constructing heterocyclic herbicide "warheads."[1]
We provide validated protocols for chemoselective reduction and subsequent cyclization,
ensuring high fidelity in library synthesis and process scaling.

Chemical Profile & Structural Utility[1]
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Property Specification

IUPAC Name 4-Chloro-2-methyl-5-nitrobenzonitrile
CAS Number 112297-76-6

Molecular Formula CsHsCIN20:2

Molecular Weight 196.59 g/mol

Physical State Pale yellow to off-white solid

Nitro Group: Precursor to aniline linker.Chlorine:
Key Functionality Handle for SnAr diversification.Nitrile: Masked
acid/amide or heterocycle anchor.[1][2][3][4][5]

Strategic Value in PPO Inhibition

Protoporphyrinogen Oxidase (PPO) inhibitors (e.g., Flumioxazin, Saflufenacil) typically require
a substituted phenyl ring linked to a heterocyclic dione. This scaffold offers a precise
substitution pattern:

e Position 1 (CN): Can be hydrolyzed to a carboxylate (for solubility/transport) or maintained
as a lipophilic electron-withdrawing group.[1]

» Position 4 (Cl): Provides steric bulk and lipophilicity, critical for binding in the PPO
hydrophobic pocket.

e Position 5 (NO2 - NH2): The attachment point for the heterocyclic active moiety.

Synthetic Application Pathways

The primary utility of this compound lies in its controlled reduction to the aniline, followed by
condensation with anhydrides to form the herbicide core.[1]

Pathway Diagram: From Scaffold to Active Herbicide
Core[1]
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Caption: Synthetic workflow converting the nitrobenzonitrile scaffold into a bioactive cyclic
imide herbicide.

Detailed Experimental Protocols
Protocol A: Chemoselective Reduction (Nitro to Aniline)

Objective: Reduce the nitro group to an amine without hydrolyzing the nitrile or dechlorinating
the aromatic ring.[1] Method: Iron-mediated reduction in acetic acid (Bechamp Reduction
variant).[1] This method is preferred over catalytic hydrogenation (H2/Pd) to prevent potential
hydrodechlorination.

Reagents
e 4-Chloro-2-methyl-5-nitrobenzonitrile (10.0 g, 50.8 mmol)[1]

Iron powder (325 mesh, reduced) (11.3 g, 203 mmol, 4.0 equiv)[1]

Glacial Acetic Acid (100 mL)

Ethyl Acetate (EtOAc) (for extraction)[1]

Sodium Bicarbonate (sat. ag.)

Step-by-Step Procedure

e Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, reflux
condenser, and internal thermometer.
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» Solubilization: Charge the flask with 4-Chloro-2-methyl-5-nitrobenzonitrile (10.0 g) and
Glacial Acetic Acid (80 mL). Stir at room temperature until partially suspended.

e Activation: Heat the mixture to 50°C.

» Addition: Add Iron powder portion-wise over 30 minutes. Caution: The reaction is exothermic.
[1][6] Maintain internal temperature below 85°C.

¢ Reaction: Once addition is complete, heat the mixture to 80°C and stir for 2—3 hours.

o IPC (In-Process Control):[1] Monitor by TLC (30% EtOAc/Hexane) or HPLC. The starting
material (Rf ~0.6) should disappear, and a fluorescent amine spot (Rf ~0.3) should appear.

[7]
o Workup:
o Cool the reaction mixture to room temperature.
o Filter through a pad of Celite to remove iron residues. Wash the pad with EtOAc (100 mL).
o Concentrate the filtrate under reduced pressure to remove most acetic acid.

o Dilute the residue with EtOAc (200 mL) and carefully neutralize with saturated NaHCO3
solution until pH ~8. Caution: CO2 evolution.[1]

 Isolation: Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous
Na=S0a4, and concentrate to dryness.

e Yield: Expect 8.5-9.0 g (90-95%) of 5-amino-4-chloro-2-methylbenzonitrile as a tan solid.

Protocol B: Cyclization to PPO Inhibitor Core

Objective: Condensation of the aniline intermediate with 3,4,5,6-tetrahydrophthalic anhydride to
form the cyclic imide "warhead."[1]

Reagents
e 5-Amino-4-chloro-2-methylbenzonitrile (from Protocol A) (5.0 g, 30.0 mmol)[1]
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e 3,4,5,6-Tetrahydrophthalic anhydride (5.0 g, 33.0 mmol, 1.1 equiv)[1]

e Propionic Acid (50 mL) (Solvent/Catalyst)[1]

Step-by-Step Procedure

e Setup: Charge a 250 mL round-bottom flask with the aniline intermediate, anhydride, and
propionic acid.

o Reflux: Heat the mixture to reflux (~141°C) for 6—8 hours. The high temperature drives the
dehydration step to close the imide ring.[1]

e Monitoring: Monitor by HPLC. The intermediate amic acid (open ring) may be observed
initially, converting to the less polar imide product over time.

o Workup:
o Cool the mixture to room temperature.
o Pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring.
o The product typically precipitates as a solid.
 Purification:
o Filter the solid and wash with water (3 x 50 mL) and cold isopropanol (20 mL).
o Dry in a vacuum oven at 50°C.

o Characterization: The resulting product is a structural analog of Chlorphthalim, ready for
biological assay (PPO inhibition).

Analytical Validation Parameters

To ensure protocol validity, synthesized intermediates must meet the following criteria:
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Analyte Method Acceptance Criteria

Purity HPLC-UV (254 nm) > 98.0% Area

Aniline: & ~5.6 ppm (broad s,
2H, NHz); Aromatic protons

Identity 1H-NMR (DMSO-ds) ) } ) )
shift upfield relative to nitro
precursor.[1]
_ < 20 ppm (Critical for biological
Residual Iron ICP-MS
assays)
] < 0.5% wiw (Critical for
Water Content Karl Fischer

cyclization efficiency)

Safety & Handling

 Nitriles: 4-Chloro-2-methyl-5-nitrobenzonitrile is an organic nitrile.[1] While less acutely
toxic than inorganic cyanides, it can liberate HCN under strong metabolic or chemical
hydrolysis.[1] Handle in a fume hood.

» Nitro Compounds: Potential explosion hazard if heated under confinement or subjected to
adiabatic shock. Do not distill the nitro-intermediate to dryness at high temperatures.[1]

» lron Waste: The iron filter cake from Protocol A is pyrophoric when dry.[1] Keep wet and
dispose of in a designated metal waste container.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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